1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Pharmacokinetics
It has been reported that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with the GIRK channels, which are proteins that play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Cellular Effects
As a GIRK channel activator, this compound can influence cell function by modulating the activity of these channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GIRK channels and activating them . This can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in various metabolic pathways . It could interact with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-17-6-9-26-10-7-17)13-22(18-4-3-5-20(12-18)34-2)28-24(23)30(29-16)19-8-11-35(32,33)15-19/h3-7,9-10,12-13,19H,8,11,14-15H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKAKXFWBJBANI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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